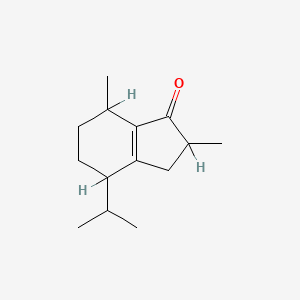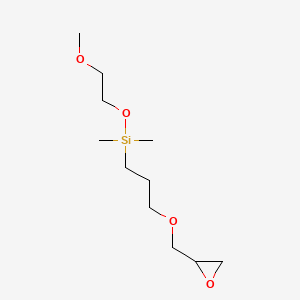
(3-(2,3-Epoxypropoxy)propyl)(2-methoxyethoxy)dimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 298-124-5, also known as glyoxylic acid, is an organic compound with the molecular formula C2H2O3. It is a colorless solid that is highly soluble in water. Glyoxylic acid is an important intermediate in various chemical reactions and is widely used in the synthesis of other chemicals.
准备方法
Synthetic Routes and Reaction Conditions
Glyoxylic acid can be synthesized through several methods. One common method involves the oxidation of glyoxal using nitric acid. The reaction is carried out under controlled conditions to ensure the complete conversion of glyoxal to glyoxylic acid. Another method involves the hydrolysis of oxalic acid diethyl ester, which produces glyoxylic acid as a byproduct.
Industrial Production Methods
In industrial settings, glyoxylic acid is often produced by the ozonolysis of maleic acid. This process involves the reaction of maleic acid with ozone, followed by hydrolysis to yield glyoxylic acid. The reaction conditions are carefully controlled to optimize yield and purity.
化学反应分析
Types of Reactions
Glyoxylic acid undergoes various chemical reactions, including:
Oxidation: Glyoxylic acid can be oxidized to form oxalic acid.
Reduction: It can be reduced to glycolic acid.
Substitution: Glyoxylic acid can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Nitric acid is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Various nucleophiles, such as amines or alcohols, can react with glyoxylic acid under mild conditions.
Major Products
Oxalic acid: Formed through oxidation.
Glycolic acid: Formed through reduction.
Derivatives: Various substituted products depending on the nucleophile used.
科学研究应用
Glyoxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: Glyoxylic acid is involved in metabolic pathways, such as the glyoxylate cycle.
Medicine: It is used in the synthesis of pharmaceuticals and as a reagent in diagnostic tests.
Industry: Glyoxylic acid is used in the production of agrochemicals, cosmetics, and fragrances.
作用机制
Glyoxylic acid exerts its effects through various mechanisms:
Molecular Targets: It can interact with enzymes involved in metabolic pathways, such as glyoxylate reductase.
Pathways Involved: Glyoxylic acid is a key intermediate in the glyoxylate cycle, which is essential for the metabolism of certain organisms.
相似化合物的比较
Similar Compounds
Oxalic acid: Similar in structure but differs in oxidation state.
Glycolic acid: Similar in structure but differs in functional groups.
Formic acid: Similar in molecular size but differs in chemical properties.
Uniqueness
Glyoxylic acid is unique due to its dual functionality as both an aldehyde and a carboxylic acid. This allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
属性
CAS 编号 |
93777-92-5 |
|---|---|
分子式 |
C11H24O4Si |
分子量 |
248.39 g/mol |
IUPAC 名称 |
2-methoxyethoxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane |
InChI |
InChI=1S/C11H24O4Si/c1-12-6-7-15-16(2,3)8-4-5-13-9-11-10-14-11/h11H,4-10H2,1-3H3 |
InChI 键 |
LNRZNEMBUREBON-UHFFFAOYSA-N |
规范 SMILES |
COCCO[Si](C)(C)CCCOCC1CO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-methyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;sulfate](/img/structure/B12684730.png)
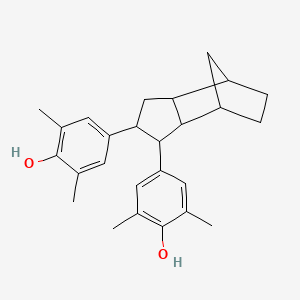


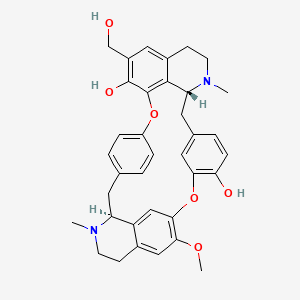

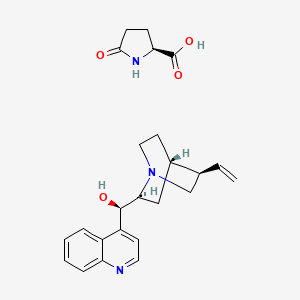
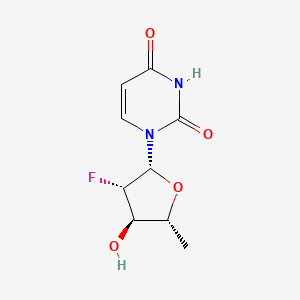
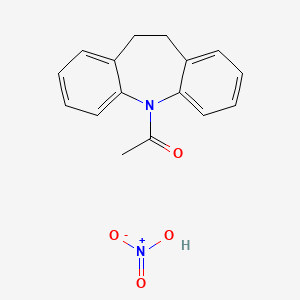
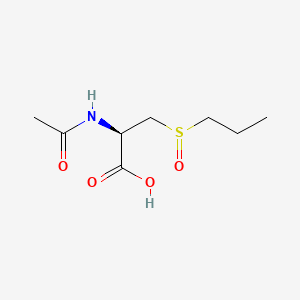
![[(3-Methylisoxazol-5-YL)methyl]triphenylphosphonium chloride](/img/structure/B12684794.png)
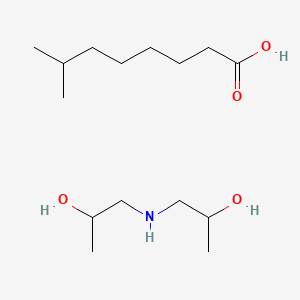
![[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] butanoate](/img/structure/B12684800.png)
